molecular formula C10H7F5O2 B13559108 2,2-Difluoro-1-(2-methoxy-5-trifluoromethyl-phenyl)-ethanone

2,2-Difluoro-1-(2-methoxy-5-trifluoromethyl-phenyl)-ethanone

Katalognummer: B13559108
Molekulargewicht: 254.15 g/mol
InChI-Schlüssel: HJIGFMOXQKSHFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C10H7F5O2. It is a fluorinated ketone, characterized by the presence of both difluoro and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-one typically involves the introduction of fluorine atoms into the molecular structure through fluorination reactions. One common method is the reaction of a suitable precursor with a fluorinating agent under controlled conditions. For example, the precursor 2-methoxy-5-(trifluoromethyl)benzaldehyde can be reacted with difluoromethyl lithium in the presence of a catalyst to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while ensuring safety.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s unique fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism by which 2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trifluoroacetophenone: Another fluorinated ketone with similar reactivity but different substitution patterns.

    4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: A compound with multiple fluorine atoms and a dioxole ring structure.

Uniqueness

2,2-Difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-one is unique due to its specific combination of difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring high reactivity and stability.

Eigenschaften

Molekularformel

C10H7F5O2

Molekulargewicht

254.15 g/mol

IUPAC-Name

2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C10H7F5O2/c1-17-7-3-2-5(10(13,14)15)4-6(7)8(16)9(11)12/h2-4,9H,1H3

InChI-Schlüssel

HJIGFMOXQKSHFQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C(=O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.